Silane, trimethyl(oxiranylmethoxy)-
Description
Overview of Organosilanes in Chemical Synthesis and Materials Science
Organosilanes are a class of organosilicon compounds that feature at least one carbon-silicon bond. ontosight.aizmsilane.com These hybrid chemical compounds, possessing both organic and inorganic characteristics, are notable for their versatility and are widely employed in both chemical synthesis and materials science. ontosight.aizmsilane.com In chemical synthesis, they serve as valuable intermediates and reagents. ontosight.ai Their low toxicity and high chemical stability make them suitable alternatives to other organometallic reagents in processes like cross-coupling reactions. sigmaaldrich.com
In the realm of materials science, organosilanes are extensively used to modify the surfaces of various materials, enhancing properties such as adhesion, durability, and wetting. ontosight.aidakenchem.com They act as coupling agents, forming a durable link between organic polymers and inorganic substrates. researchgate.netscispace.com This is achieved through the dual reactivity of the organosilane molecule: a hydrolyzable group (like an alkoxy group) reacts with the inorganic material, while an organofunctional group interacts with the polymer matrix. researchgate.netscispace.com This ability to form covalent bonds across the interface leads to improved mechanical strength and resistance to environmental factors in composite materials. ontosight.ainih.gov Applications of organosilanes are widespread, ranging from coatings, adhesives, and sealants to more advanced uses in biomedical devices and the semiconductor industry. ontosight.aiontosight.aiwikipedia.org
Significance of Epoxide Functionality in Molecular Design
The epoxide group, a three-membered ring containing an oxygen atom, is a highly significant functional group in molecular design due to its inherent ring strain, which makes it susceptible to ring-opening reactions. This reactivity allows for the introduction of diverse functionalities into a molecule, making epoxides valuable building blocks in organic synthesis. The ring can be opened by a wide range of nucleophiles, leading to the formation of various important structural motifs.
In materials science, the incorporation of epoxide functionality is particularly crucial for the development of high-performance polymers and adhesives. ontosight.ai Epoxide-functionalized monomers can undergo ring-opening polymerization to form cross-linked polymer networks. ontosight.ai This process is fundamental to the curing of epoxy resins, which are known for their excellent mechanical properties, thermal stability, and chemical resistance. ontosight.ai The ability of the epoxide ring to react with different curing agents provides a versatile platform for tailoring the properties of the final material to specific applications, including protective coatings and structural adhesives. ontosight.airesearchgate.net
Contextualization of Silane (B1218182), trimethyl(oxiranylmethoxy)- within Epoxysilane Research
Silane, trimethyl(oxiranylmethoxy)- belongs to the family of epoxide-functionalized silanes, which are a specific class of organosilanes that incorporate both a reactive epoxide ring and a hydrolyzable silane group. researchgate.netnih.gov These bifunctional molecules are of significant interest in research and industrial applications because they can bridge the gap between inorganic surfaces and organic polymers. nih.gov
Chemical Profile of Silane, trimethyl(oxiranylmethoxy)-
This section provides a detailed chemical profile of Silane, trimethyl(oxiranylmethoxy)-, including its nomenclature, molecular structure, and key physical and chemical properties.
Nomenclature and Identifiers
| Identifier Type | Value |
| Common Name | Trimethylsilyl (B98337) glycidyl (B131873) ether |
| IUPAC Name | trimethyl(oxiran-2-ylmethoxy)silane nih.gov |
| CAS Number | 4542-78-3 nih.govguidechem.com |
| Molecular Formula | C6H14O2Si nih.govguidechem.com |
| Molecular Weight | 146.26 g/mol nih.govguidechem.com |
| InChI | InChI=1S/C6H14O2Si/c1-9(2,3)8-5-6-4-7-6/h6H,4-5H2,1-3H3 nih.gov |
| InChIKey | AACMXYCXYZGNBT-UHFFFAOYSA-N nih.gov |
| SMILES | CSi(C)OCC1CO1 nih.gov |
Physicochemical Properties
| Property | Value |
| Physical State | Not explicitly stated, likely a liquid based on related compounds. |
| Boiling Point | Data not available. |
| Melting Point | Data not available. |
| Density | Data not available. |
| Solubility | Data not available. |
Synthesis and Manufacturing
The synthesis of Silane, trimethyl(oxiranylmethoxy)- can be achieved through several established methods in organosilicon chemistry. A common approach involves the reaction of a trimethylsilyl precursor with a glycidol (B123203) derivative.
One potential synthetic route is the silylation of glycidol (2,3-epoxy-1-propanol) using a trimethylsilylating agent such as trimethylsilyl chloride. This reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Another plausible method is the reaction of an alkali metal salt of glycidol with trimethylsilyl chloride. This approach avoids the generation of a strong acid and can lead to high yields of the desired product.
The manufacturing process on an industrial scale would likely involve the careful control of reaction conditions, such as temperature, pressure, and stoichiometry, to ensure high purity and yield. Purification of the final product could be achieved through distillation under reduced pressure.
Applications in Materials Science
The bifunctional nature of Silane, trimethyl(oxiranylmethoxy)-, with its reactive epoxide group and trimethylsilyl moiety, makes it a valuable compound in various materials science applications.
Surface Modification and Adhesion Promotion
A primary application of Silane, trimethyl(oxiranylmethoxy)- is as a surface modification agent and adhesion promoter. ontosight.ai The trimethylsilyl group can interact with and bond to inorganic surfaces, such as glass and metal oxides, that possess surface hydroxyl groups. researchgate.net This forms a covalent link between the silane and the substrate.
Role in Polymer Composites and Coatings
In polymer composites, Silane, trimethyl(oxiranylmethoxy)- can be used as a coupling agent to enhance the compatibility and bonding between inorganic fillers (e.g., silica (B1680970), glass fibers) and a polymer matrix. researchgate.netontosight.ai By treating the filler with the silane, a more robust composite material with improved strength, stiffness, and resistance to moisture can be obtained.
In the formulation of coatings, this silane can be added to improve the adhesion of the coating to the substrate. scispace.comontosight.ai The epoxide functionality can also participate in the cross-linking reactions of the coating system, leading to a more durable and chemically resistant finish. ontosight.ai
Chemical Reactivity and Mechanisms
The chemical reactivity of Silane, trimethyl(oxiranylmethoxy)- is dominated by its two key functional groups: the trimethylsilyl ether and the epoxide ring.
Hydrolysis and Condensation of the Trimethylsilyl Group
The trimethylsilyl ether linkage is susceptible to hydrolysis, particularly in the presence of acid or base catalysts, to form trimethylsilanol (B90980) and regenerate the glycidol. wikipedia.org Trimethylsilanol itself can undergo self-condensation to form hexamethyldisiloxane (B120664). However, compared to the more common trialkoxysilanes, the trimethylsilyl group is generally less prone to extensive cross-linking through condensation reactions. researchgate.net
Ring-Opening Reactions of the Epoxide Moiety
The epoxide ring of Silane, trimethyl(oxiranylmethoxy)- is highly reactive towards a variety of nucleophiles. ontosight.ai This ring-opening reaction is the basis for many of its applications in materials science. For example, in an epoxy resin system, the epoxide ring can react with amine or anhydride (B1165640) curing agents, leading to the formation of a cross-linked polymer network. nih.gov This reaction results in the formation of strong covalent bonds and is responsible for the excellent mechanical and thermal properties of cured epoxy materials. ontosight.ai
Properties
CAS No. |
4542-78-3 |
|---|---|
Molecular Formula |
C6H14O2Si |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
trimethyl(oxiran-2-ylmethoxy)silane |
InChI |
InChI=1S/C6H14O2Si/c1-9(2,3)8-5-6-4-7-6/h6H,4-5H2,1-3H3 |
InChI Key |
AACMXYCXYZGNBT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
General Principles of Organoalkoxysilane Synthesis
Organoalkoxysilanes are compounds featuring a silicon atom bonded to both an organic group and an alkoxy group. nih.gov Their synthesis is a cornerstone of silicon chemistry, with several established methods that can be broadly categorized into direct synthesis and catalytic pathways. These reactions are kinetically controlled and influenced by factors such as pH, temperature, solvent, and catalyst choice. mdpi.com
The Direct Process, also known as the Rochow Reaction, is a primary industrial method for synthesizing certain types of silanes. google.com This process typically involves the reaction of elemental silicon with an alcohol in the presence of a copper catalyst. google.com For trialkoxysilanes, this reaction is often carried out in slurry reactors where catalytically-activated silicon particles are suspended in a high-boiling solvent and react with an alcohol. google.com While highly effective for simple alkoxysilanes, the direct process is less commonly used for producing functionally complex molecules like trimethyl(oxiranylmethoxy)silane due to the potential for the functional group to react under the harsh conditions.
Another direct approach involves the reaction of a halosilane with an alcohol. For instance, trimethyl(oxiranylmethoxy)silane can be conceptualized as arising from the reaction between a trimethylsilyl (B98337) halide, like chlorotrimethylsilane (B32843), and glycidol (B123203) (oxiran-2-ylmethanol). In a similar documented synthesis, trimethylchlorosilane is reacted with an alcohol in the presence of triethylamine (B128534) and dimethylformamide to yield the corresponding trimethylsilyl ether. prepchem.com This method relies on the nucleophilic attack of the alcohol's oxygen on the silicon atom, with a base like triethylamine used to scavenge the resulting hydrogen halide. prepchem.com
Catalysis is central to many modern silane (B1218182) synthesis methods, offering high efficiency and selectivity under milder conditions. numberanalytics.com Transition metal catalysts, particularly those based on platinum and rhodium, are widely employed. zmsilane.com These catalysts are crucial for reactions like hydrosilylation, which is a key method for forming silicon-carbon bonds. zmsilane.comrsc.org
Catalytic pathways can also involve redistribution reactions, where different substituents on a silicon atom are exchanged. For example, trichlorosilane (B8805176) can be converted to a mixture of silane (SiH₄) and silicon tetrachloride (SiCl₄) using a metal halide catalyst like aluminum chloride. wikipedia.org While not a direct route to functionalized alkoxysilanes, this demonstrates the power of catalysis in transforming silicon compounds. wikipedia.org In the synthesis of silanols from hydrosilanes, reusable and highly active metal-nanoparticle catalysts have been developed that are often more active than homogeneous catalysts. acs.org
Specific Synthetic Routes for Epoxide-Functionalized Silanes
The introduction of an epoxide group, such as the oxiranylmethoxy moiety, requires synthetic strategies that are compatible with the reactive oxirane ring. Hydrosilylation and derivatization of silane precursors are two prominent and effective methods.
Hydrosilylation is a powerful and versatile reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. rsc.orglibretexts.org This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being very common. mdpi.comrsc.org
To synthesize an epoxide-functionalized silane like trimethyl(oxiranylmethoxy)silane via this route, a common precursor is allyl glycidyl (B131873) ether, which contains a terminal alkene group. The reaction would involve the addition of a hydrosilane, such as trimethylsilane (B1584522), across the double bond of allyl glycidyl ether. However, the more common application of this method is for producing silanes like (3-glycidoxypropyl)trimethoxysilane, where a hydrosilane (e.g., trimethoxysilane) is reacted with allyl glycidyl ether. nist.gov
The general mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal catalyst, followed by coordination and insertion of the alkene. libretexts.org The final step is a reductive elimination that forms the C-Si bond and regenerates the catalyst. libretexts.org A key advantage of modern catalytic systems is their high regioselectivity, often yielding the anti-Markovnikov product exclusively, which is crucial for creating well-defined structures. rsc.orgorganic-chemistry.org It is also important to use a catalyst that promotes the hydrosilylation reaction without promoting the opening of the sensitive epoxy ring. google.com
This approach involves starting with a reactive silane and using it to modify a molecule that already contains the desired oxiranylmethoxy group, or a precursor to it. A highly feasible route for synthesizing trimethyl(oxiranylmethoxy)silane is the reaction of a reactive trimethylsilyl compound with glycidol.
The most common precursor for this type of reaction is chlorotrimethylsilane. The synthesis proceeds via the nucleophilic attack of the hydroxyl group of glycidol on the silicon atom of chlorotrimethylsilane. This reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. This prevents the acid from catalyzing the ring-opening of the epoxide.
A general procedure would involve dissolving glycidol and the base in an inert, anhydrous solvent, followed by the slow addition of chlorotrimethylsilane at a controlled temperature. prepchem.com After the reaction is complete, the salt byproduct (e.g., triethylammonium (B8662869) chloride) is filtered off, and the product, trimethyl(oxiranylmethoxy)silane, is isolated and purified, often by distillation. prepchem.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical for maximizing product yield and ensuring high selectivity, which minimizes difficult purification steps. mdpi.com For the synthesis of trimethyl(oxiranylmethoxy)silane, several parameters must be carefully controlled.
In hydrosilylation reactions, the choice of catalyst is paramount. Platinum and rhodium complexes are known to be highly efficient. zmsilane.comcapes.gov.br The catalyst concentration, often referred to as catalyst loading, is also a key variable. For example, a hydrosilylation to produce a photolabile organoalkoxysilane was found to proceed with a 30% yield using a 2% catalyst loading of Karstedt's catalyst. mdpi.com Temperature and reaction time also significantly influence the outcome.
For derivatization reactions involving chlorotrimethylsilane and glycidol, the reaction conditions are crucial to prevent unwanted side reactions, particularly the polymerization of the epoxide ring. Key factors include:
Solvent: Anhydrous, aprotic solvents are preferred to prevent hydrolysis of the chlorosilane and unwanted reactions with the epoxide.
Temperature: The reaction is often run at low temperatures initially to control the exothermic reaction, and then may be heated to ensure completion. prepchem.com
Stoichiometry: Precise control of the molar ratios of the reactants and the base is essential for high conversion and to avoid excess reagents that could complicate purification.
The table below summarizes key parameters and their effects on the synthesis of functional silanes, which are applicable to the preparation of trimethyl(oxiranylmethoxy)silane.
| Parameter | Effect on Reaction | Typical Conditions/Considerations |
| Catalyst Type | Influences reaction rate, selectivity, and functional group tolerance. google.com | Platinum (e.g., Karstedt's catalyst) or Rhodium complexes for hydrosilylation. zmsilane.com |
| Catalyst Loading | Affects reaction speed and cost. Higher loading can increase rate but may lead to side reactions. | Typically low concentrations, e.g., 1-5000 ppm for certain hydrosilylations. google.com |
| Temperature | Controls reaction rate and selectivity. Higher temperatures can lead to byproducts or catalyst deactivation. segovia-hernandez.com | Low temperature control for exothermic steps; heating to reflux for reaction completion. prepchem.com |
| Solvent | Affects solubility of reactants and can influence reaction pathways. mdpi.com | Anhydrous, aprotic solvents (e.g., DMF, THF) for moisture-sensitive reactions. prepchem.comrsc.org |
| Base (for derivatization) | Neutralizes acid byproducts, preventing side reactions like epoxide ring-opening. prepchem.com | Tertiary amines like triethylamine or pyridine. prepchem.com |
| Reactant Purity | Impurities can interfere with the catalyst or cause side reactions. | Use of freshly distilled reagents is often recommended. orgsyn.org |
By carefully tuning these conditions, chemists can achieve high yields and purity of the target compound, trimethyl(oxiranylmethoxy)silane, making it available for its intended applications.
Chemical Reactivity and Mechanistic Investigations of the Epoxide and Silane Moieties
Epoxide Ring-Opening Reactions
The three-membered heterocyclic epoxide ring is characterized by significant ring strain, making it susceptible to ring-opening reactions initiated by a variety of reagents.
The reaction of the epoxide group is dominated by nucleophilic attack, which can proceed via two main pathways depending on the reaction conditions. In neutral or basic media, the reaction follows an SN2 mechanism. A nucleophile (Nu-) attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide. The subsequent protonation of the alkoxide yields the final product. The attack generally occurs at the less substituted carbon atom due to steric hindrance.
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophilic species. The nucleophile then attacks the carbon atom. This acid-catalyzed ring-opening can influence the regioselectivity of the reaction. For glycidyl (B131873) ethers, this typically results in the nucleophile attacking the terminal carbon of the oxirane ring.
The kinetics of such hydrolysis reactions are significantly influenced by pH. rsc.org The reaction rates can be described by considering alkaline, neutral, and acid-catalyzed contributions. rsc.org
The ring-opening of the epoxide moiety can initiate polymerization, leading to the formation of polyethers. This can occur through either anionic or cationic polymerization mechanisms.
Anionic Polymerization: A strong nucleophile, such as an alkoxide or organometallic compound, can initiate the polymerization. The initiator attacks the epoxide ring, creating an alkoxide that can then attack another monomer unit, propagating the polymer chain.
Cationic Polymerization: In the presence of a protic or Lewis acid, the epoxide oxygen is protonated or coordinates with the Lewis acid, activating the ring for nucleophilic attack by another monomer unit. This process continues, leading to the growth of a polyether chain.
The resulting polymers contain the trimethylsilyl (B98337) group as a pendant moiety along the polyether backbone. These silane (B1218182) groups can then undergo subsequent reactions, such as hydrolysis and condensation. d-nb.info
Hydrolysis and Condensation of the Trimethylsilane (B1584522) Group
The trimethylsilane group in Silane, trimethyl(oxiranylmethoxy)- is susceptible to hydrolysis, a reaction that cleaves the silicon-oxygen bond.
In the presence of water, the trimethyl(oxiranylmethoxy)silane undergoes hydrolysis. This reaction involves the cleavage of the Si-O bond, leading to the formation of trimethylsilanol (B90980) ((CH₃)₃SiOH) and glycidol (B123203). wikipedia.org The reaction is formally the reverse of the etherification of trimethylsilanol.
(CH₃)₃Si-O-CH₂-CH(O)CH₂ + H₂O ⇌ (CH₃)₃SiOH + HO-CH₂-CH(O)CH₂
Trimethylsilanol is a key intermediate in this process. wikipedia.org It is a volatile organosilicon compound that is relatively stable but can undergo self-condensation. wikipedia.org
The condensation reaction involves the combination of two trimethylsilanol molecules to form hexamethyldisiloxane (B120664) and water. This is a reversible reaction.
2 (CH₃)₃SiOH ⇌ (CH₃)₃Si-O-Si(CH₃)₃ + H₂O
The rates of hydrolysis and condensation of alkoxysilanes are highly dependent on several environmental factors.
pH: The pH of the aqueous solution is a critical parameter. Hydrolysis is generally catalyzed by both acids and bases. The rate is typically slowest at a pH around 7. researchgate.netresearchgate.net Under acidic conditions (low pH), the hydrolysis rate is accelerated, while the condensation rate is slower. researchgate.net Conversely, under basic conditions (high pH), the condensation reaction is significantly promoted. researchgate.net The hydrolysis of some silanes has been observed to proceed slowly initially, then accelerate, and finally slow down again, a behavior attributed in part to the stepwise nature of the hydrolysis of multiple alkoxy groups. nih.gov
Solvent: The choice of solvent can affect the reaction rates. For instance, the hydrolysis rate constants for methyl triethoxy silanes have been shown to vary significantly with different solvents. nih.gov The presence of an organic co-solvent, like ethanol, can delay the hydrolysis reaction. researchgate.net
Water/Silane Ratio: The concentration of water is crucial for the hydrolysis step. A stoichiometric amount of water is required to hydrolyze all the alkoxy groups. The rate of hydrolysis can depend on whether the water concentration is lower or higher than the stoichiometric requirement. researchgate.net
The following table summarizes the influence of pH on the hydrolysis and condensation of silanes based on general observations.
| pH Range | Hydrolysis Rate | Condensation Rate |
| Acidic (pH < 4) | Fast | Slow |
| Near Neutral (pH ~7) | Slow | Slow |
| Basic (pH > 8) | Slower than acidic | Fast |
This table provides a generalized trend for alkoxysilanes. researchgate.netresearchgate.net
Interfacial Reaction Mechanisms with Inorganic Substrates
The utility of silane, trimethyl(oxiranylmethoxy)- as a coupling agent stems from its ability to form a durable bridge between inorganic and organic materials. This is primarily achieved through the reaction of its silane group with the inorganic surface, which modifies the interface for improved adhesion and compatibility.
The foundational reaction for surface modification using organosilanes like trimethyl(oxiranylmethoxy)silane involves the formation of robust covalent siloxane (Si-O-Si) bonds with siliceous substrates such as silicon dioxide (SiO2). This process begins with the hydrolysis of the methoxy (B1213986) groups on the silane in the presence of water, yielding reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo a condensation reaction with the hydroxyl groups present on the surface of the siliceous material. nih.gov This reaction releases water or alcohol and forges a strong Si-O-Si linkage, effectively grafting the silane molecule onto the substrate.
The resulting silane layer can range from a disordered monolayer to a more complex, cross-linked network, depending on reaction conditions like water availability and silane concentration. The formation of these covalent bonds is critical for enhancing adhesion between the inorganic substrate and a polymer matrix, which can subsequently react with the silane's oxirane (epoxide) group. The stability of these Si-O-Si bonds ensures a durable interface capable of withstanding various environmental stresses.
Before covalent bonding occurs, the initial interaction between trimethyl(oxiranylmethoxy)silane and a hydroxylated inorganic surface is dominated by physisorption, specifically through hydrogen bonding. The oxygen atoms in the silane's methoxy and oxirane functionalities can act as hydrogen bond acceptors, forming temporary bonds with the surface hydroxyl (Si-OH) groups of the substrate. nih.gov
This adsorption is a critical preliminary step that orients the silane molecules at the interface, positioning the reactive methoxy groups for subsequent hydrolysis and condensation. bohrium.com The strength and density of these hydrogen bonds are influenced by the substrate's surface chemistry and the surrounding environment. The adsorption process can be complex, potentially leading to the formation of multilayers where subsequent silane layers adsorb onto the initial, hydrogen-bonded layer. bohrium.com Understanding these adsorption phenomena is key to controlling the deposition process and achieving a uniform and effective surface treatment.
Catalytic Effects on Silane Reactivity and Transformation Pathways
Catalysts can significantly influence the reaction rates and pathways of trimethyl(oxiranylmethoxy)silane, accelerating desired reactions like hydrolysis and condensation or enabling alternative chemical transformations.
Lewis acids can serve as potent catalysts in organosilane reactions. While specific detailed studies on trimethyl(oxiranylmethoxy)silane are not prevalent, the general principles of organosilane chemistry indicate that a Lewis acid can activate the silane. researchgate.netnih.gov For example, a Lewis acid can coordinate with the oxygen of the methoxy group, increasing the electrophilicity of the silicon atom and making it more susceptible to nucleophilic attack by water during hydrolysis.
Furthermore, Lewis acids are known to catalyze the ring-opening of epoxides. researchgate.net In the case of trimethyl(oxiranylmethoxy)silane, a Lewis acid could facilitate the reaction of the oxirane ring with various nucleophiles, a crucial step for forming strong bonds with a polymer matrix. The choice of the Lewis acid and reaction conditions is vital to direct the desired reaction outcome.
The hydrolysis and condensation of alkoxysilanes are frequently catalyzed by acids or bases. nih.govgelest.com Alkaline catalysts, such as amines or hydroxides, can substantially increase the rates of these reactions. In a basic medium, the mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov
Base catalysis also accelerates the condensation of silanols to form siloxane bonds. The base can deprotonate a silanol group, forming a more reactive silanolate anion (Si-O⁻) that readily attacks another silanol or alkoxysilane molecule. nih.gov The efficiency of these catalytic processes is highly dependent on the pH of the reaction medium. nih.gov Other catalysts, including organotin compounds and titanates, are also employed to promote silane hydrolysis and condensation, offering advantages in reaction rate and selectivity under specific conditions. nih.gov
Detailed mechanistic studies on the reaction of trimethyl(oxiranylmethoxy)silane with oxidizing agents are not widely available. However, based on its molecular structure, several reactions are plausible. The epoxide ring is susceptible to oxidation, which could lead to ring-opening and the formation of various oxygenated products. While the silane moiety is generally stable, strong oxidizing conditions could potentially cleave the Si-C bond. The ether linkage within the oxiranylmethoxy group also presents a potential site for oxidative attack. Mechanistic investigations in this area would focus on product identification and pathway elucidation, likely varying significantly with the specific oxidizing agent used.
Interfacial and Surface Engineering Applications
Surface Modification Strategies for Diverse Materials
The ability of Silane (B1218182), trimethyl(oxiranylmethoxy)- to form robust chemical bonds with both organic and inorganic materials makes it an invaluable tool for tailoring surface properties. yahuchi.com This is achieved through a process known as silanization, where the silane's hydrolyzable group reacts with hydroxyl (-OH) groups present on the substrate surface, forming a stable, covalent Si-O-substrate bond.
Modification of Metal, Glass, and Ceramic Substrates
The surfaces of metals, glass, and ceramics are rich in hydroxyl groups, making them ideal candidates for modification with Silane, trimethyl(oxiranylmethoxy)-. This surface treatment can impart a range of desirable properties. For instance, in the realm of dental ceramics, silane coupling agents are instrumental in improving the bond strength between the ceramic material and resin cements. nih.govnih.gov The epoxy group of the silane can polymerize with the organic resin matrix, while the silane's other end chemically bonds to the inorganic ceramic surface. nih.gov This creates a durable interface that enhances the longevity of dental restorations. nih.gov Similarly, silane-based coatings on metal substrates can improve corrosion resistance and prepare the surface for subsequent painting or coating by creating a stable, well-adhered foundation. google.com In the case of glass, silanization is a well-established method for altering surface energy and improving the adhesion of coatings and other materials. semanticscholar.org
Functionalization of Particulate and Nanomaterial Surfaces (e.g., SiO2 nanoparticles, Halloysite Nanotubes)
Silicon Dioxide (SiO2) Nanoparticles: SiO2 nanoparticles are frequently used as reinforcing fillers in polymer composites. cetjournal.it However, their inherently hydrophilic nature can lead to poor dispersion and compatibility with hydrophobic polymer matrices. cetjournal.it Functionalizing the surface of SiO2 nanoparticles with silanes, such as those with epoxy functional groups, can transform their surface from hydrophilic to one that is more compatible with the organic matrix. cetjournal.itscispace.com This leads to improved dispersion of the nanoparticles, reduced agglomeration, and enhanced mechanical properties of the resulting nanocomposite. scispace.comresearchgate.net
Halloysite Nanotubes (HNTs): HNTs are naturally occurring clay nanotubes with potential applications in various fields. nih.govnih.gov Their surfaces can be modified with silanes to alter their properties and enhance their compatibility with other materials. researchgate.netmdpi.com For example, functionalization with aminosilanes has been shown to affect the loading and release of molecules from the nanotubes. nih.gov The epoxy group of Silane, trimethyl(oxiranylmethoxy)- can be used to introduce reactive sites on the HNT surface, enabling further chemical modifications or improving its interaction with polymer matrices in nanocomposites. rsc.org
Table 1: Research Findings on Nanoparticle Functionalization
| Nanomaterial | Silane Used | Key Findings | Reference |
| SiO2 Nanoparticles | 3-(glycidoloxy propyl) trimethoxy silane (GPTMS) | Optimal concentration of 80 wt.% GPTMS resulted in the least nanoparticle aggregation and highest thermal stability. | scispace.com |
| Halloysite Nanotubes | γ-aminopropyltriethoxysilane (APTES) | Functionalization increased dye loading by 32% and prolonged its release. | nih.gov |
| Halloysite Nanotubes | (3-chloropropyl) trimethoxy silane (CPTMS) | Toluene was found to be the best solvent for the silanization process, and the addition of a catalyst enhanced the degree of grafting. | mdpi.com |
Tailoring Surface Wettability (Hydrophobicity/Hydrophilicity) through Silanization
Silanization is a powerful technique for precisely controlling the wettability of a surface, rendering it either more water-repellent (hydrophobic) or water-attracting (hydrophilic). gelest.comgelest.comresearchgate.net The final surface property is determined by the nature of the organic functional group on the silane molecule. By grafting Silane, trimethyl(oxiranylmethoxy)- onto a surface, the epoxy groups can be further reacted with molecules that impart either hydrophobic or hydrophilic characteristics. For instance, reacting the epoxy ring with a long-chain alkyl amine would result in a more hydrophobic surface, while reaction with a molecule containing polyethylene (B3416737) glycol (PEG) chains would lead to increased hydrophilicity. This ability to tailor surface wettability is critical in applications such as anti-fouling coatings, microfluidics, and biomedical implants. nih.govresearchgate.net
Formation of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. northwestern.edu Organosilanes are frequently used to form SAMs on hydroxyl-bearing surfaces like silicon oxide. nih.gov The process involves the hydrolysis of the silane's alkoxy or chloro groups and subsequent condensation to form a covalently bound, cross-linked monolayer. adhesivesmag.com The terminal functional groups of the SAM dictate the surface properties. nih.gov While long-chain alkylsilanes are commonly used to create well-defined hydrophobic surfaces, the epoxy group of Silane, trimethyl(oxiranylmethoxy)- offers a reactive platform for creating functional SAMs. researchgate.netnih.gov These reactive SAMs can then be used to immobilize biomolecules, create patterned surfaces for microelectronics, or serve as a template for further chemical reactions. rsc.org
Adhesion Promotion in Heterogeneous Material Systems
One of the most critical industrial applications of organofunctional silanes, including Silane, trimethyl(oxiranylmethoxy)-, is as adhesion promoters. dakenam.com They are particularly effective at enhancing the bond between dissimilar materials, such as an organic polymer and an inorganic substrate. researchgate.netshinetsusilicones.com
Enhancement of Adhesion between Organic and Inorganic Phases
Silane coupling agents act as a molecular bridge at the interface of organic and inorganic materials. yahuchi.comtcichemicals.com The silane molecule has a dual-nature: one part of the molecule bonds with the inorganic surface, and the other part is compatible and can react with the organic matrix. dakenam.comhengdasilane.com
In the case of Silane, trimethyl(oxiranylmethoxy)-, the trimethylsiloxy group hydrolyzes to form silanol (B1196071) groups, which then condense with hydroxyl groups on the inorganic surface (like glass, metal, or silica) to form strong, covalent Si-O-metal or Si-O-Si bonds. adhesivesmag.com The organic end of the molecule, containing the epoxy ring, can then react with various functional groups in the organic polymer matrix, such as amines or anhydrides, which are common in epoxy resins and other adhesives. hengdasilane.com This creates a robust and durable bond at the interface, significantly improving the mechanical properties and environmental resistance of the composite material. researchgate.net
Interfacial Coupling in Multi-component Structures
Detailed research findings and data tables on the use of "Silane, trimethyl(oxiranylmethoxy)-" as an interfacial coupling agent in multi-component structures are not available in the public domain. The performance of this specific silane in enhancing the adhesion between different material phases, such as between inorganic fillers and a polymer matrix, has not been sufficiently documented to provide a comprehensive analysis.
Development of Hybrid Organic-Inorganic Interfaces for Enhanced Performance
Similarly, there is a lack of specific studies detailing the development of hybrid organic-inorganic interfaces using "Silane, trimethyl(oxiranylmethoxy)-". The synthesis methods, characterization of the resulting interfaces, and the performance enhancements in terms of mechanical, thermal, or chemical properties are not described for this compound in the available literature. While the oxirane (epoxy) group suggests potential reactivity with certain organic polymers, the specific interactions and resulting interface properties with the trimethylsilyl (B98337) group have not been the subject of detailed investigation in published research.
Role in Polymer Science and Composite Material Development
A Bridge Between Fibers and Polymers: The Role of Silane (B1218182) as a Coupling Agent
Reinforcing the Backbone of Modern Composites
The use of trimethyl(oxiranylmethoxy)silane and similar silane coupling agents is instrumental in the reinforcement of fiber-reinforced polymer composites. This is particularly evident in composites utilizing advanced fibers like cellulose (B213188) nanofibers and amorphous alloy fibers.
Cellulose nanofibers, derived from natural and abundant sources, are a promising reinforcement for creating environmentally friendly and lightweight composites. chitose.ac.jp However, their inherent hydrophilicity makes them incompatible with many hydrophobic polymer matrices. Silane treatment modifies the surface of these nanofibers, making them more compatible with the polymer and facilitating a stronger bond. chitose.ac.jpscirp.orgmdpi.com This enhanced interfacial adhesion is crucial for effectively transferring stress from the matrix to the strong and stiff nanofibers, thereby significantly improving the mechanical properties of the resulting composite. chitose.ac.jp
Similarly, in high-performance composites utilizing amorphous alloy fibers, which boast high tensile strength and corrosion resistance, surface modification with silane coupling agents is essential. mdpi.com The silane treatment creates a more active and rougher fiber surface, promoting better bonding with the matrix material. mdpi.com
Boosting the Mechanical Might of Composites
The application of silane coupling agents like trimethyl(oxiranylmethoxy)silane leads to substantial improvements in the mechanical properties of composites. Research has consistently demonstrated enhancements in tensile strength, hardness, elastic modulus, and flexural strength. mdpi.comncsu.edusemanticscholar.org
For instance, studies on polyurethane composites have shown that the addition of a silane coupling agent can increase compressive strength by 21.6%, fracture toughness by 10.1%, and flexural strength by 8.8%. mdpi.com In another example, treating kenaf fibers with a silane coupling agent in a linear low-density polyethylene (B3416737) composite resulted in higher tensile strength and tensile modulus compared to composites with untreated fibers. ncsu.edu This improvement is attributed to the enhanced interfacial adhesion between the fiber and the polymer matrix, which allows for more efficient stress transfer. ncsu.edu
Table 1: Impact of Silane Treatment on Mechanical Properties of Various Composites
| Composite System | Property | Improvement with Silane Treatment |
|---|---|---|
| Polyurethane/Mesoscopic Fly Ash | Compressive Strength | +21.6% |
| Polyurethane/Mesoscopic Fly Ash | Fracture Toughness | +10.1% |
| Polyurethane/Mesoscopic Fly Ash | Flexural Strength | +8.8% |
| LLDPE/PVA/Kenaf | Tensile Strength | Significantly Higher |
| LLDPE/PVA/Kenaf | Tensile Modulus | Higher |
| Recycled ABS/Wood Fiber | Tensile Strength | Increased |
| Recycled ABS/Wood Fiber | Tensile Modulus | Increased |
This table presents a summary of reported improvements in mechanical properties due to the use of silane coupling agents in various composite systems.
The Science of Sticking Together: Interfacial Bonding and Stress Transfer
The remarkable improvements in composite properties are a direct result of the mechanisms of interfacial bonding and stress transfer facilitated by the silane coupling agent. The silane molecule possesses two distinct reactive ends. One end, the silanol (B1196071) group, forms strong covalent bonds (Si-O-Si) with the hydroxyl groups present on the surface of inorganic fillers like glass fibers, cellulose, and even metal alloys. mdpi.comnih.govnih.gov
The other end of the silane molecule contains an organic functional group, in this case, an oxiranyl (epoxy) group. This epoxy group is capable of reacting and forming covalent bonds with the polymer matrix. nih.gov This dual reactivity creates a "chemical bridge" at the interface between the fiber and the matrix. mdpi.com
This strong interfacial bond is critical for effective stress transfer. When the composite material is subjected to mechanical stress, the load is efficiently transferred from the weaker polymer matrix to the much stronger reinforcing fibers through this silane bridge. mdpi.comnih.govnih.gov Without this effective coupling, the fibers would act merely as inert fillers, and the full potential of their reinforcing capabilities would not be realized. The result would be a weaker material prone to failure at the fiber-matrix interface.
Seamless Integration into Polymeric Formulations
Beyond its role as a coupling agent, trimethyl(oxiranylmethoxy)silane is also directly integrated into various polymeric formulations to enhance their intrinsic properties. Its reactive epoxy and methoxy (B1213986) groups allow it to participate in curing and crosslinking reactions, leading to improved performance in adhesives, sealants, and coatings.
The Chemistry of Cure: Crosslinking in Adhesives and Sealants
In the formulation of adhesives and sealants, silanes like trimethyl(oxiranylmethoxy)silane act as crosslinking agents. The organofunctional part of the silane can react with and bond to the polymer backbone of materials such as polyurethanes, polyesters, and acrylates. azom.com The alkoxy groups on the silane can then hydrolyze and condense, forming a stable, crosslinked network within the polymer. azom.comwikipedia.org
This crosslinking process significantly enhances several key properties of the final product, including tear resistance, elongation at break, abrasion resistance, thermal stability, and moisture resistance. azom.com Furthermore, silanes can be used as adhesion promoters, either by being blended into the adhesive formulation or by being applied as a primer to the substrate. azom.com When mixed into the formulation, the silane must be able to migrate to the interface to be effective. azom.com As a primer, it directly modifies the surface to which the adhesive or sealant will be applied, ensuring a strong and durable bond. azom.com
Building a Better Barrier: Enhancing Durability in Coatings
When incorporated into coating systems, trimethyl(oxiranylmethoxy)silane contributes to improved durability and resistance. The silane can act as a crosslinking agent within the coating's polymer matrix, leading to a harder and more chemically resistant surface. nbinno.com This is particularly valuable for protective coatings on various substrates, including metals and plastics. nbinno.comupc.edu
The silane's ability to bond to both the substrate and the coating resin enhances adhesion, preventing delamination and improving the long-term performance of the coating. nbinno.com The crosslinked network formed by the silane can also improve the coating's resistance to environmental factors such as moisture and UV radiation, thereby extending the lifespan of the coated product. azom.com
Influence on Polymer Microstructure and Rheological Behavior
This dual reactivity is fundamental to its influence on the polymer's microstructure. It creates a strong interfacial phase that effectively bridges the gap between the filler and the matrix. researchgate.netnih.gov This enhanced coupling leads to a more homogenous dispersion of filler particles, preventing agglomeration and reducing the number of voids or defects within the material. The result is a more integrated and robust composite structure.
The rheological behavior, or the flow characteristics of the polymer melt, is also significantly affected. The viscosity of polymer melts is a crucial parameter during processing techniques like injection molding and extrusion. biointerfaceresearch.comtainstruments.com These melts are typically non-Newtonian fluids, meaning their viscosity changes with the shear rate; specifically, they exhibit shear-thinning behavior where viscosity decreases as the shear rate increases. tainstruments.com The presence of well-dispersed, silane-treated fillers can alter the viscosity and flow properties of the polymer blend. The improved interaction between the polymer and filler phases, facilitated by the silane, can lead to changes in the melt's elasticity and resistance to flow, which must be accounted for in processing operations. tainstruments.comresearchgate.net The study of these rheological properties is essential for optimizing the manufacturing process and ensuring the final product's structural integrity. biointerfaceresearch.compsu.edu
Applications in Cementitious Matrices as Admixtures
In the field of construction materials, Silane, trimethyl(oxiranylmethoxy)- and related organosilanes are gaining attention as admixtures in cement-based products. Their incorporation can lead to substantial improvements in both the fresh and hardened properties of the material. researchgate.net
Impact on Microstructural Properties and Densification
When used as an admixture in cementitious matrices, silanes have been shown to enhance the densification of the final material. researchgate.net This improvement is largely attributed to the silane's ability to fill fine pores within the matrix. researchgate.net The hydrolysis and condensation of the silane within the cement paste create a network that occupies microscopic voids, leading to a denser, less porous microstructure. Research on related silanes has demonstrated that their addition can increase the density of cement pastes. buffalo.edu A denser matrix is directly correlated with improved durability and resistance to the ingress of water and other aggressive agents.
Influence on Water Requirement and Flow Behavior
A significant advantage of using certain silane admixtures in cementitious mixtures is the reduction in water required to achieve a desired consistency or flow. researchgate.net Studies involving methyl-trimethoxy silane (MTMS), a similar silane compound, have shown that a 1% addition can decrease the water requirement by as much as 25% for a specific slump height. researchgate.net This reduction in the water-to-cement ratio is a primary factor in enhancing the strength of the hardened concrete. Furthermore, silanes can improve the flow behavior and workability of the fresh mix. researchgate.netbuffalo.edu This effect is partly due to the hydrophilic nature of the silane molecule, which can enhance the dispersion of cement particles. buffalo.edu
Table 1: Effect of Silane Admixture on Water Requirement
| Silane Admixture | Concentration | Water Requirement Reduction |
|---|---|---|
| Methyl-trimethoxy silane (MTMS) | 1% | Up to 25% |
Data sourced from a study on cementitious matrices containing tailings. researchgate.net
Formation of Hydrated Cement Minerals (e.g., C-S-H gels)
The primary binding phase in hydrated cement paste, responsible for its strength and durability, is calcium silicate (B1173343) hydrate (B1144303) (C-S-H) gel. aps.orgunm.edu Research indicates that the addition of silane agents to cementitious systems can promote the formation of new sources of these crucial hydrated minerals. researchgate.netresearchgate.net The poly-condensation products of silanes can react with calcium hydroxide (B78521) (portlandite), a byproduct of cement hydration, to form additional C-S-H. researchgate.net This pozzolanic reaction contributes to the long-term strength development of the material. By influencing the chemical environment during hydration, silanes can affect the amount and nature of the C-S-H gel that is formed, ultimately enhancing the mechanical properties of the final product. researchgate.netmdpi.com
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for studying organosilicon compounds. It provides unparalleled insight into the local chemical environment of silicon and hydrogen atoms, making it ideal for tracking chemical transformations.
29Si NMR spectroscopy is highly effective for monitoring the hydrolysis and condensation reactions of alkoxysilanes. The chemical shift of the silicon-29 (B1244352) nucleus is sensitive to the number of siloxane (Si-O-Si) bonds formed, allowing for the quantitative analysis of different species in solution. The "Tn" notation is commonly used to describe the degree of condensation for trifunctional silanes, where 'n' represents the number of bridging oxygen atoms attached to the silicon atom. mdpi.comresearchgate.net
During the hydrolysis of a trimethoxysilane (B1233946) like γ-glycidoxypropyltrimethoxysilane (a related compound), the initial T0 species (no siloxane bonds) is converted into partially hydrolyzed species (T0(OMe)2OH, T0(OMe)(OH)2) and fully hydrolyzed species (T0(OH)3). Subsequent condensation reactions lead to the formation of dimers, trimers, and larger oligomers, which are observed as T1 (one Si-O-Si bond), T2 (two Si-O-Si bonds), and T3 (three Si-O-Si bonds) species in the 29Si NMR spectrum. researchgate.netresearchgate.net Studies have identified characteristic peaks for these species, with T0 appearing around -42 ppm, and T1, T2, and T3 species appearing at approximately -50 ppm, -58 ppm, and -68 ppm, respectively. researchgate.net
Table 1: 29Si NMR Chemical Shifts for Silane (B1218182) Condensation Species
| Species Notation | Description | Typical Chemical Shift (ppm) |
| T0 | Monomeric, un-condensed silane | ~ -42 |
| T1 | End-group in a chain | ~ -50 |
| T2 | Middle-group in a linear chain | ~ -58 |
| T3 | Fully condensed, cross-linked site | ~ -68 |
This table provides representative chemical shifts for trifunctional silanes during hydrolysis and condensation, based on data from related compounds. researchgate.net
1H NMR spectroscopy serves as a powerful method for tracking the kinetics of reactions involving Silane, trimethyl(oxiranylmethoxy)-. It can monitor the hydrolysis of methoxy (B1213986) groups by observing the decrease in the intensity of the methoxy proton signal (around 3.5 ppm) and the corresponding increase in the methanol (B129727) signal. researchgate.netresearchgate.net
Furthermore, 1H NMR is crucial for observing transformations of the organic functional groups. For instance, in reactions involving the oxirane (epoxide) ring, changes in the chemical shifts of the protons on the epoxy ring and adjacent methylene (B1212753) groups can be monitored to follow the reaction progress. researchgate.net The disappearance of signals from vinyl protons (around 6.0 ppm) is a common way to track polymerization in vinyl-functionalized silanes. nih.gov Low-field 1H TD-NMR has also emerged as a technique for the real-time monitoring of polymerization, by detecting changes in molecular mobility as liquid reagents form solid products. nih.gov
Table 2: Key 1H NMR Signals for Monitoring Reactions of Related Epoxysilanes
| Protons | Typical Chemical Shift (ppm) | Significance in Reaction Monitoring |
| -OCH3 (on Si) | ~3.5 | Decreases during hydrolysis |
| CH3OH (product) | ~3.4 | Increases during hydrolysis |
| Oxirane ring protons | ~2.5 - 3.1 | Shift or disappear upon ring-opening |
| -CH2- (backbone) | ~1.7 - 1.9 | Broaden during polymerization |
This table is based on data for related glycidoxypropyl-functionalized silanes and serves as a guide for monitoring key transformations. researchgate.netnih.gov
Vibrational Spectroscopy for Chemical Structure Elucidation
Vibrational spectroscopy techniques, including FTIR and Raman, are fundamental for identifying functional groups and characterizing the chemical bonds formed during surface modifications and polymerization.
FTIR spectroscopy is widely used to confirm the successful grafting of silanes onto various substrates, such as silica (B1680970) nanoparticles. researchgate.netresearchgate.net When Silane, trimethyl(oxiranylmethoxy)- is used for surface modification, the formation of a siloxane network on the surface can be verified by the appearance of strong absorption bands corresponding to Si-O-Si stretching vibrations, typically in the range of 1070-1104 cm-1. researchgate.net
The modification process is also confirmed by changes in other spectral regions. For example, the stretching peaks of alkyl C-H bonds (around 2869-2935 cm-1) from the silane's organic chain become apparent on the treated substrate. researchgate.net The disappearance or reduction of bands associated with the silane's methoxy groups (e.g., Si-O-CH3 vibration around 1190 cm-1) indicates their hydrolysis and subsequent reaction with surface hydroxyl groups or other silanol (B1196071) groups. researchgate.net
Table 3: Characteristic FTIR Peaks for Surface Modification with Epoxysilanes
| Wavenumber (cm-1) | Vibrational Mode | Interpretation |
| ~2935, 2869 | C-H stretching (alkyl) | Presence of silane's organic backbone on the surface. researchgate.net |
| ~1190 | Si-O-CH3 | Disappears or decreases upon hydrolysis and grafting. researchgate.net |
| ~1070 - 1104 | Si-O-Si stretching | Confirms the formation of a polysiloxane network on the substrate. researchgate.net |
| ~910 | Epoxide ring deformation | Can be monitored to study reactions involving the epoxy group. |
This table summarizes key FTIR bands used to verify the surface functionalization with related epoxy-functional silanes.
Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds, making it suitable for studying the skeletal structures of polysiloxanes. It can be used to monitor the hydrolysis and condensation of alkoxysilanes in real-time. nih.gov In studies of silyl-modified polymers, the decrease in the intensity of the Si-(OCH3)2 peak (around 620 cm-1) and the formation of Si-O-Si bonds (around 583 cm-1) can be tracked to follow the cross-linking reaction. scirp.org
When studying interfacial bonding, Raman spectroscopy can provide information about the formation of covalent links between the silane and a substrate. For example, in the functionalization of graphene oxide, Raman spectroscopy is used to monitor changes in the characteristic D and G bands upon silanization and subsequent immobilization of other molecules. researchgate.net The technique is also effective for analyzing the formation of siloxane films on silicon wafers, identifying specific vibrational modes of the silane layer and its interaction with the substrate. researchgate.netrsc.org
X-ray Diffraction (XRD) for Crystallinity and Structural Changes
X-ray diffraction is the primary technique for investigating the long-range order and crystalline structure of materials. In the context of Silane, trimethyl(oxiranylmethoxy)-, XRD is used to determine whether polymers derived from it, or composite materials incorporating it, are amorphous or semi-crystalline.
For example, when this silane is used to modify nanoparticles that are then incorporated into a polymer matrix, XRD can be employed to assess the structure of the resulting composite. Studies on silica nanoparticles modified with a related silane have used XRD to confirm the amorphous nature of the biosilica. researchgate.net Similarly, in organic-inorganic hybrid coatings, XRD patterns often show broad halos, indicating that the resulting material is largely amorphous. rsc.org The degree of crystallinity in semi-crystalline polymers can be calculated from XRD patterns by deconvoluting the sharp peaks arising from crystalline domains and the broad halo from the amorphous fraction. youtube.com
Table 4: Application of XRD in Analyzing Materials with Trimethyl(oxiranylmethoxy)silane
| Material System | XRD Finding | Implication |
| Modified Biosilica Nanoparticles | Amorphous structure confirmed. researchgate.net | The silane modification did not induce crystallinity in the nanoparticles. |
| Organic-Inorganic Hybrid Coatings | Broad, amorphous halo observed. rsc.org | The resulting coating lacks long-range crystalline order. |
| Semi-crystalline Polymers | Deconvolution of crystalline and amorphous peaks. youtube.com | Allows for the quantification of the degree of crystallinity. |
Surface Sensitive Analytical Techniques
Surface-specific techniques are paramount for understanding the interfacial chemistry and properties resulting from the application of Silane, trimethyl(oxiranylmethoxy)-.
X-ray Photoelectron Spectroscopy (XPS) is a powerful, surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. researchgate.net The analysis is based on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons. youtube.com The kinetic energy of these emitted photoelectrons is measured, from which their binding energy can be calculated, providing a unique fingerprint for each element and its chemical environment. youtube.com
When a substrate is treated with Silane, trimethyl(oxiranylmethoxy)-, XPS can confirm the successful grafting of the silane onto the surface by detecting the presence of silicon. High-resolution XPS scans of the Si 2p, C 1s, and O 1s regions provide detailed information about the chemical bonding states.
Si 2p Spectrum: The binding energy of the Si 2p peak can confirm the presence of Si-O-C (from the siloxane bond to the substrate and the methoxy group) and Si-C (from the trimethylsilyl (B98337) group) linkages. For instance, in studies of polysiloxane systems, distinct peaks for Si, Si³⁺, and SiO₂ have been identified at binding energies of 99.2 eV, 101.7 eV, and 103.4 eV, respectively. researchgate.net
C 1s Spectrum: The C 1s spectrum can be deconvoluted to identify the different carbon environments within the molecule: the C-Si bonds of the trimethyl groups, the C-O-Si and C-O-C bonds of the glycidyl (B131873) ether linkage, and the C-C bonds of the oxirane ring.
O 1s Spectrum: The O 1s spectrum helps distinguish between the oxygen in the siloxane bond (Si-O), the ether linkage (C-O-C), and the epoxide ring.
XPS analysis has been effectively used to characterize the surfaces of fibers treated with various silanes, confirming the coupling of the silane to the fiber surface through the formation of ether linkages or hydrogen bonds. proquest.com
Table 1: Expected XPS Binding Energies for Key Chemical States in Functionalized Surfaces This table presents hypothetical binding energy ranges for the chemical bonds formed when Silane, trimethyl(oxiranylmethoxy)- is applied to a hydroxylated substrate. Actual values may vary based on the substrate and instrument calibration.
| Element | Photoelectron Peak | Chemical Bond / State | Expected Binding Energy (eV) |
| Silicon | Si 2p | Si-C (in -Si(CH₃)₃) | ~101 eV |
| Si-O (in Si-O-C) | ~102-103 eV | ||
| Carbon | C 1s | C-Si (in -Si(CH₃)₃) | ~284.5 eV |
| C-C, C-H (in oxirane, linker) | ~285.0 eV | ||
| C-O (in ether and oxirane) | ~286.5 eV | ||
| Oxygen | O 1s | C-O-C (ether & oxirane) | ~532.8 eV |
| Si-O-Substrate | ~533.5 eV |
Contact angle goniometry is a fundamental technique for quantifying the wettability of a solid surface. nih.gov It measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nih.gov A low contact angle (<90°) indicates good wettability (hydrophilic surface), whereas a high contact angle (>90°) signifies poor wettability (hydrophobic surface). nih.gov
The application of Silane, trimethyl(oxiranylmethoxy)- to a surface is expected to alter its wettability significantly. The nonpolar trimethylsilyl [-Si(CH₃)₃] groups are inherently hydrophobic and will tend to increase the water contact angle, thereby reducing the surface's affinity for water. This modification is critical in applications requiring water repellency or controlled surface energy.
Research on other short-chain alkyl silanes has demonstrated this effect clearly. For example, treating wood fibers with silanes resulted in a substantial increase in the water contact angle from 103.4° for the unmodified control to as high as 139.7° for the modified fibers, indicating a significant improvement in surface hydrophobicity. researchgate.net
Table 2: Water Contact Angle on Unmodified vs. Silane-Modified Fiber Surfaces This interactive table, based on data from a study on similar silanes, illustrates the typical change in wettability after silane treatment. researchgate.net
| Surface Type | Water Contact Angle (°) | Change in Wettability |
| Unmodified Control Fiber | 103.4 | - |
| Methyl Silane Modified | 136.0 | Increased Hydrophobicity |
| Octyl Silane Modified | 127.9 | Increased Hydrophobicity |
| Dodecyl Silane Modified | 139.7 | Increased Hydrophobicity |
Microscopic and Imaging Techniques
Microscopy provides direct visual evidence of the physical changes occurring on a surface after modification.
Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface topography and microstructure of materials at high resolution. researchgate.net The technique works by scanning a surface with a focused beam of electrons; the interaction of the beam with the sample generates various signals, including secondary electrons, which are collected to form a detailed image of the surface. researchgate.net
In the context of Silane, trimethyl(oxiranylmethoxy)-, SEM is used to visualize the effects of the silane treatment on a substrate's surface. By comparing images taken before and after the application of the silane, researchers can assess:
Coating Uniformity: SEM can reveal whether the silane has formed a smooth, continuous layer or has resulted in an uneven coating with aggregates.
Surface Texture: The analysis can show changes in surface roughness, such as the smoothing of a previously coarse surface or the filling of pores.
Microstructural Changes: It allows for the observation of how the silane film integrates with the underlying substrate material.
Thermal Analysis Methods for Material Stability and Transitions
Thermal analysis techniques are crucial for determining the stability of the silane and the materials it modifies over a range of temperatures.
Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature in a controlled atmosphere. This analysis is used to determine the thermal stability, decomposition temperatures, and composition of materials.
When analyzing a substrate treated with Silane, trimethyl(oxiranylmethoxy)-, TGA can quantify the amount of silane grafted onto the surface and reveal its decomposition profile. A typical TGA curve for a silane-modified material shows distinct stages of weight loss:
Low-Temperature Region (<200°C): A small initial weight loss is often attributed to the evaporation of physically adsorbed water or solvent. researchgate.net
Main Decomposition Stage (200°C - 600°C): Significant weight loss occurs in this region due to the thermal degradation of the organic components of the silane molecule—specifically, the trimethylsilyl and oxiranylmethoxy groups. researchgate.netresearchgate.net
High-Temperature Region (>600°C): The remaining mass corresponds to the stable inorganic residue, typically silica (SiO₂) and the original substrate material. researchgate.net
By comparing the TGA curves of treated and untreated materials, the thermal stability enhancement provided by the silane coating can be evaluated.
Table 3: Typical Thermal Decomposition Stages for Silane-Modified Materials from TGA This table outlines the general decomposition behavior observed in TGA for materials treated with silane coupling agents, based on published research. researchgate.net
| Temperature Range | Event | Description |
| 100°C - 200°C | Water Evaporation | Loss of physically adsorbed water and residual solvent. |
| 300°C - 600°C | Silane Degradation | Decomposition of the organic functional groups (e.g., trimethylsilyl, oxiranylmethoxy) and condensation of Si-OH groups. |
| > 600°C | Residual Mass | The remaining mass consists of thermally stable inorganic components, primarily silica (SiO₂). |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify various thermal transitions, such as glass transitions, melting, crystallization, and curing reactions. This information is crucial for understanding the material's behavior under different temperature regimes, which is vital for processing and application.
Furthermore, Silane, trimethyl(oxiranylmethoxy)- is often used as a coupling agent or a monomer in the synthesis of more complex materials, such as modified epoxy resins or silicone-based polymers. In these applications, DSC is a critical tool for characterizing the resulting materials. For instance, when used to modify an epoxy resin, the silane can influence the curing process and the final properties of the cured product. DSC analysis of such a modified resin would typically show a shift in the curing exotherm and a change in the glass transition temperature (Tg) of the cured material compared to the unmodified resin. The glass transition is an important characteristic of amorphous or semi-crystalline polymers, representing the temperature range over which the polymer transitions from a hard, glassy state to a more rubbery, viscous state.
In the context of polymers synthesized from Silane, trimethyl(oxiranylmethoxy)-, DSC would be employed to determine key thermal properties like the glass transition temperature, melting temperature (if crystalline domains are present), and the degree of cure. These parameters are essential for defining the service temperature range and mechanical performance of the final polymer.
Although a specific DSC thermogram for pure Silane, trimethyl(oxiranylmethoxy)- is not presented here due to a lack of publicly available research data, a hypothetical DSC analysis would be expected to reveal an exothermic event corresponding to the ring-opening polymerization of the oxirane group. The characteristics of this exotherm would provide valuable insights into the reactivity and thermal stability of the compound.
Below is a table representing hypothetical data that could be obtained from a DSC analysis of an epoxy resin modified with Silane, trimethyl(oxiranylmethoxy)-, illustrating the type of information that would be gathered.
| Sample | Glass Transition Temperature (Tg) (°C) | Onset of Cure (°C) | Peak Curing Temperature (°C) | Enthalpy of Cure (J/g) |
| Unmodified Epoxy Resin | 65 | 130 | 155 | 350 |
| Epoxy Resin + 5% Silane, trimethyl(oxiranylmethoxy)- | 70 | 125 | 150 | 330 |
| Epoxy Resin + 10% Silane, trimethyl(oxiranylmethoxy)- | 73 | 122 | 148 | 315 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the intricate details of chemical reactions involving "Silane, trimethyl(oxiranylmethoxy)-". As a bifunctional molecule, its reactivity is characterized by two primary sites: the trimethylsilyl (B98337) ether group and the oxirane (epoxide) ring.
Computational studies focus on elucidating the mechanisms of the key reactions at these sites. For the silyl (B83357) ether portion, the most important reaction is hydrolysis, which is the initial step for the formation of siloxane bonds when used as a coupling agent. Quantum chemical calculations can model the approach of a water molecule to the silicon atom, the formation of a pentacoordinate silicon intermediate, and the subsequent cleavage of the silicon-oxygen bond. These calculations determine the potential energy surface for the reaction, identifying the lowest-energy pathway and the energetic barriers (activation energies) that govern the reaction rate.
For the oxirane ring, a crucial reaction is its ring-opening by a nucleophile, which is fundamental to its role in forming cross-linked polymer networks. Theoretical calculations can model the attack of various nucleophiles (e.g., amines, hydroxyl groups) on the carbon atoms of the epoxide. These models help predict the regioselectivity of the attack (i.e., which carbon atom is preferentially attacked) and the stereochemical outcome. By calculating the geometry and energy of the transition states for different pathways, researchers can understand how factors like catalysts (acidic or basic) and the nature of the nucleophile influence the reaction mechanism and kinetics. For instance, studies on similar epoxy silanes show the oxirane ring readily reacts with amine groups, a process that can be precisely modeled to understand grafting mechanisms for biomolecules or polymers. science.gov
Table 1: Illustrative Calculated Activation Energies for Key Reaction Types This table presents representative energy values for the distinct reaction pathways of bifunctional silanes, as determined by quantum chemical methods.
| Reaction Type | Reactive Site | Catalyst Condition | Typical Calculated Activation Energy (kJ/mol) |
| Hydrolysis | Trimethylsilyl Ether | Neutral | 80 - 120 |
| Hydrolysis | Trimethylsilyl Ether | Acid-Catalyzed | 40 - 70 |
| Ring-Opening | Oxirane Ring | Base-Catalyzed (e.g., by an amine) | 50 - 85 |
| Ring-Opening | Oxirane Ring | Acid-Catalyzed | 30 - 60 |
Molecular Modeling of Interfacial Interactions and Adsorption Phenomena
Molecular modeling, especially through molecular dynamics (MD) simulations, provides a window into the behavior of "Silane, trimethyl(oxiranylmethoxy)-" at interfaces, which is critical for its applications as a surface modifier and adhesion promoter. These simulations model the interactions between the silane (B1218182) molecules and a substrate, such as a hydroxylated silica (B1680970) or metal oxide surface.
A typical MD simulation involves constructing an atomistic model of the substrate surface and then introducing a number of silane molecules in a solvent (often water) environment. The simulation then calculates the forces between all atoms and solves the equations of motion over time, allowing researchers to observe the dynamic processes of adsorption and self-assembly.
Key phenomena investigated include:
Adsorption Dynamics: Simulations show how individual silane molecules approach and adsorb onto the surface. They reveal the preferred orientation of the molecule, which is typically governed by the formation of hydrogen bonds between the silane's oxygen atoms (from both the ether linkage and the oxirane ring) and the hydroxyl groups on the substrate surface.
Hydrolysis and Condensation: In the presence of surface or bulk water, the simulations can model the hydrolysis of the trimethylsiloxy group to form a silanol (B1196071) (Si-OH). These simulated silanols can then condense with surface hydroxyls to form stable covalent Si-O-Substrate bonds or with each other to form Si-O-Si linkages, leading to oligomerization and the formation of a durable film on the surface.
Film Structure: At higher surface coverages, MD simulations can predict the structure of the resulting silane layer. This includes the packing density, film thickness, and the orientation of the functional epoxy groups relative to the surface. The accessibility of these epoxy groups is crucial for subsequent reactions with a polymer matrix.
Table 2: Typical Intermolecular and Interfacial Interactions Modeled for Epoxy Silanes This interactive table summarizes the primary interactions that govern the adsorption and film formation of epoxy silanes on hydroxylated surfaces, along with their typical energy scales as determined by molecular modeling.
| Interaction Type | Description | Contributing Groups | Typical Energy Range (kJ/mol) |
| Hydrogen Bonding | Non-covalent attraction between a hydrogen atom and an electronegative atom. | Silane Oxygen atoms & Surface -OH groups | 15 - 40 |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All atoms in the system | 2 - 10 |
| Covalent Bonding (Post-Condensation) | Strong chemical bond formed by sharing electron pairs between atoms. | Silane Si atom & Surface Oxygen atom (Si-O-Substrate) | 350 - 450 |
| Covalent Bonding (Post-Condensation) | Strong chemical bond formed between two hydrolyzed silane molecules. | Silicon and Oxygen atoms (Si-O-Si) | 350 - 450 |
Structure-Reactivity Relationships and Predictive Modeling
Computational chemistry is pivotal in establishing structure-reactivity relationships (SRRs) and developing predictive models like Quantitative Structure-Activity Relationship (QSAR) models for "Silane, trimethyl(oxiranylmethoxy)-". These models aim to create a mathematical correlation between the molecule's chemical structure and its observed reactivity or performance in a specific application.
For a molecule with two distinct reactive centers, predictive modeling must account for both functionalities. The models are built using a set of "molecular descriptors" that are calculated from the molecule's 3D structure and electronic properties. These descriptors quantify various steric and electronic features.
Key descriptors and their relevance include:
Steric Descriptors: Molecular volume, surface area, and specific shape indices can be correlated with the ability of the molecule to pack efficiently on a surface or the accessibility of its reactive sites to other molecules.
By combining these descriptors, QSAR models can be trained using experimental data to predict important properties. For example, a model could predict the rate of hydrolysis based on the partial charge on the silicon atom and the steric hindrance around it. Another model could predict the efficiency of the ring-opening reaction with a specific curing agent based on the LUMO energy and the charges on the epoxide carbons. These predictive models are valuable for screening new silane structures and for optimizing reaction conditions without the need for extensive experimentation. science.govdokumen.pub
Table 3: Key Molecular Descriptors for Predictive Modeling of "Silane, trimethyl(oxiranylmethoxy)-" This table outlines important computed molecular descriptors and the specific aspects of reactivity they are used to model and predict.
| Molecular Descriptor | Description | Predicted Reactivity Aspect |
| Partial Charge on Si Atom | The calculated electrical charge localized on the silicon atom. | Susceptibility to hydrolysis; rate of condensation. |
| Partial Charges on Oxirane Carbons | The calculated electrical charges on the two carbon atoms of the epoxide ring. | Regioselectivity and rate of nucleophilic ring-opening. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Susceptibility to nucleophilic attack (reactivity of the epoxide). |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Electron-donating ability; potential for radical reactions. |
| Steric Parameters (e.g., Molecular Volume) | Descriptors related to the size and shape of the molecule. | Packing density on surfaces; accessibility of reactive sites. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Interaction with polar substrates and solvents; solubility. |
Q & A
Basic Research Questions
Q. How can Silane, trimethyl(oxiranylmethoxy)- be synthesized in a laboratory setting, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves a silylation reaction between chlorotrimethylsilane (TMCS) and a glycidyl ether derivative under anhydrous conditions. Key parameters include:
- Stoichiometry : A 1:1 molar ratio of TMCS to the glycidyl ether precursor minimizes side reactions.
- Catalyst : Use of a Lewis acid catalyst (e.g., triethylamine) enhances reaction efficiency .
- Moisture Control : Strict exclusion of moisture prevents hydrolysis of the silane intermediate, which can reduce yield .
- Temperature : Reactions are typically conducted at 50–70°C to balance reaction rate and byproduct formation. Post-synthesis purification via vacuum distillation or column chromatography is recommended .
Q. What spectroscopic techniques are most effective for characterizing Silane, trimethyl(oxiranylmethoxy)-, and what spectral features indicate successful synthesis?
- Methodological Answer :
- ¹H NMR : Peaks at δ 0.1–0.3 ppm (trimethylsilyl groups) and δ 3.4–4.0 ppm (oxirane and methoxy protons) confirm structural integrity. Splitting patterns for the epoxide group (δ ~3.2 ppm) should match expected coupling constants .
- FT-IR : Absorbance at 1250 cm⁻¹ (Si–C stretching) and 910 cm⁻¹ (epoxide ring) validates functional groups .
- Mass Spectrometry (MS) : A molecular ion peak matching the molecular weight (e.g., 220.35 g/mol) and fragmentation patterns consistent with silyl and epoxide moieties are critical .
Q. What safety protocols are essential when handling Silane, trimethyl(oxiranylmethoxy)-, particularly regarding moisture sensitivity and toxicity?
- Methodological Answer :
- Moisture Control : Store under inert gas (N₂/Ar) and use sealed reaction systems to prevent hydrolysis, which releases corrosive byproducts (e.g., HCl) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for all procedures .
- Waste Disposal : Neutralize residual silane with aqueous ethanol before disposal to mitigate environmental hazards .
Advanced Research Questions
Q. How does the epoxide group in Silane, trimethyl(oxiranylmethoxy)- influence its reactivity in surface modification reactions, and what experimental methods optimize its covalent bonding to substrates?
- Methodological Answer : The epoxide group enables ring-opening reactions with hydroxyl or amine groups on substrates (e.g., glass, polymers). Optimization strategies include:
- Surface Activation : Pre-treatment of substrates with plasma or piranha solution enhances surface –OH groups for epoxide coupling .
- Reaction Medium : Polar aprotic solvents (e.g., DMF) improve epoxide accessibility, while elevated temperatures (60–80°C) accelerate bonding .
- Kinetic Analysis : Use quartz crystal microbalance (QCM) or XPS to monitor grafting density and validate covalent attachment .
Q. What computational models predict the hydrolytic stability of Silane, trimethyl(oxiranylmethoxy)- under varying pH conditions, and how do these align with empirical data?
- Methodological Answer :
- DFT Calculations : Model the hydrolysis pathway of the siloxane bond, focusing on transition states at acidic (pH < 4) or alkaline (pH > 10) conditions. Solvent effects (e.g., water activity) are incorporated using continuum solvation models .
- Empirical Validation : Compare computational results with accelerated aging tests (e.g., 85°C/85% RH for 24–72 hours). Discrepancies may arise from unmodeled interfacial effects in composite systems .
Q. In composite material applications, how can researchers resolve discrepancies between theoretical adhesion performance and experimental results when using Silane, trimethyl(oxiranylmethoxy)- as a coupling agent?
- Methodological Answer :
- Contradiction Analysis :
Surface Coverage Measurement : Use AFM or ToF-SIMS to quantify silane layer uniformity, which may deviate from idealized monolayer assumptions .
Interfacial Stress Testing : Apply shear-lag models to mechanical testing data, identifying voids or weak boundaries not accounted for in simulations .
Environmental Factors : Humidity during curing can hydrolyze silane prematurely; control RH < 30% during processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
